molecular formula C18H20N4O B3007807 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide CAS No. 862811-55-0

3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide

Cat. No.: B3007807
CAS No.: 862811-55-0
M. Wt: 308.385
InChI Key: XCZHUCTXCVNKAK-UHFFFAOYSA-N
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Description

The compound 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide features a butanamide chain linked to a phenyl group substituted with a methylimidazo[1,2-a]pyrimidine heterocycle. Its structure includes:

  • A 3-methylimidazo[1,2-a]pyrimidine core, contributing to π-π stacking and hydrogen-bonding interactions.
  • A meta-substituted phenyl ring, positioning the heterocycle and amide group for optimal spatial orientation.

Properties

IUPAC Name

3-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-12(2)10-16(23)20-15-7-4-6-14(11-15)17-13(3)22-9-5-8-19-18(22)21-17/h4-9,11-12H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZHUCTXCVNKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials, followed by intramolecular cyclization and functionalization reactions . The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Molecular Formula Molecular Weight Core Heterocycle Amide Type Key Substituents
Target: 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide C₁₉H₂₁N₄O₂ 353.40* Imidazo[1,2-a]pyrimidine Butanamide 3-methyl (amide), 3-methyl (heterocycle)
3,4-Difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide C₂₀H₁₄F₂N₄O 364.35 Imidazo[1,2-a]pyrimidine Benzamide 3,4-difluoro (benzamide)
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide C₂₀H₁₄BrFN₃O 426.25* Imidazo[1,2-a]pyridine Benzamide 8-bromo (heterocycle), 4-fluoro (phenyl)
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine C₁₈H₁₃N₅S 331.39 Imidazo[1,2-a]pyrimidine Schiff base Thiophene (imine), phenyl (heterocycle)

*Calculated based on molecular formula.

Core Heterocycle Modifications

  • Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine :
    The target compound and the benzamide analog share the imidazo[1,2-a]pyrimidine core, which has a pyrimidine ring (two nitrogen atoms), enhancing hydrogen-bonding capacity compared to the imidazo[1,2-a]pyridine core (one nitrogen) in . This difference may influence binding affinity in biological targets .

Amide vs. Schiff Base Linkages

  • Butanamide vs. Benzamide :
    The target’s butanamide chain increases alkyl character, likely enhancing lipophilicity and membrane permeability compared to the aromatic benzamide in . However, benzamide derivatives may exhibit stronger π-π interactions with aromatic residues in proteins .
  • Schiff Base (Imine) in :
    The Schiff base in introduces a thiophene moiety, which could improve solubility in polar solvents but reduce stability under acidic conditions compared to the amide group in the target compound .

Substituent Positioning and Electronic Effects

  • In contrast, the 4-fluoro and 8-bromo groups in may direct regioselectivity in further functionalization .
  • Methyl Groups : The 3-methyl groups on both the butanamide and heterocycle in the target compound likely improve metabolic stability by shielding labile bonds from enzymatic degradation .

Biological Activity

3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide is a complex organic compound belonging to the class of imidazo[1,2-a]pyrimidines, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 3-methyl group attached to a butanamide backbone, which is further connected to a 3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research has indicated that imidazo[1,2-a]pyrimidine derivatives exhibit various biological activities including:

  • Anticancer properties: Many compounds in this class have shown efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory effects: These compounds often modulate inflammatory pathways.
  • Antimicrobial activity: Some derivatives have demonstrated effectiveness against bacterial and fungal strains.

The primary mechanism by which this compound exerts its effects involves interaction with specific biological targets:

  • Receptor Agonism: It acts as an agonist for certain receptors involved in inflammation and pain modulation.
  • Enzyme Inhibition: The compound may inhibit enzymes that play critical roles in cancer progression or inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue/Description
AbsorptionRapidly absorbed with peak plasma levels within 1-2 hours
DistributionWidely distributed in tissues
MetabolismPrimarily metabolized by cytochrome P450 enzymes
ExcretionEliminated via renal pathways

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the imidazo[1,2-a]pyrimidine class:

  • Antitumor Activity Study : A study demonstrated that a similar compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
  • Inflammation Modulation : Another research found that derivatives of imidazo[1,2-a]pyrimidine significantly lowered levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases .
  • Antimicrobial Efficacy : A comparative study showed that related compounds exhibited significant antimicrobial activity against various pathogens, indicating their potential use as novel antibiotics .

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